(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline
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Overview
Description
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is a chiral isoquinoline derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a decahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 4a-position, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-methyl-4a-phenyltetrahydroisoquinoline using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted isoquinoline derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is used as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its interactions with enzymes and receptors are of particular interest in the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an analgesic and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, its analgesic properties are attributed to its ability to inhibit certain pain receptors, reducing the sensation of pain.
Comparison with Similar Compounds
Similar Compounds
(2S,4aR,8R,8aR)-2-aryl-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols: These compounds share a similar chiral framework and exhibit potent analgesic activity.
2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol: This compound has a similar decahydroisoquinoline structure and is used in various chemical applications.
Uniqueness
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups
Properties
CAS No. |
51993-73-8 |
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Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
(4aR,8aR)-2-methyl-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C16H23N/c1-17-12-11-16(14-7-3-2-4-8-14)10-6-5-9-15(16)13-17/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,16-/m0/s1 |
InChI Key |
ZVUPIZCQKCQXCR-HOTGVXAUSA-N |
Isomeric SMILES |
CN1CC[C@@]2(CCCC[C@H]2C1)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2(CCCCC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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